5-Bromo-3-iodo-2-methoxybenzaldehyde
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Overview
Description
5-Bromo-3-iodo-2-methoxybenzaldehyde: is a halogenated aromatic aldehyde with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzaldehyde core. It is primarily used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-2-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the palladium-catalyzed ortho-bromination of benzaldehydes, using O-methyloxime as a directing group. This method can be adapted to introduce both bromine and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar multi-step synthetic routes, optimized for large-scale production. The use of palladium catalysts and specific directing groups ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-iodo-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of halogen atoms makes the compound susceptible to further halogenation reactions.
Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols.
Common Reagents and Conditions:
Halogenation: Bromine or iodine in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Halogenated Derivatives: Further halogenation can produce compounds with additional halogen atoms.
Carboxylic Acids and Alcohols: Oxidation and reduction reactions yield carboxylic acids and alcohols, respectively.
Scientific Research Applications
Biology and Medicine: The compound’s unique structure makes it a valuable tool in the development of new drugs and biological probes. It can be used to study the effects of halogenated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-2-methoxybenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-Bromo-2-methoxybenzaldehyde
- 3-Iodo-2-methoxybenzaldehyde
- 2-Bromo-5-methoxybenzaldehyde
Comparison: 5-Bromo-3-iodo-2-methoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. This dual halogenation can enhance the compound’s reactivity and binding interactions compared to similar compounds with only one halogen atom.
Properties
IUPAC Name |
5-bromo-3-iodo-2-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCUASQBQQZNIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290756 |
Source
|
Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832674-07-4 |
Source
|
Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832674-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-iodo-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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